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molecular formula C11H21NO3 B7903919 Tert-butyl 2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate CAS No. 317355-81-0

Tert-butyl 2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate

Cat. No. B7903919
M. Wt: 215.29 g/mol
InChI Key: VTUUHTGTUIJRSA-UHFFFAOYSA-N
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Patent
US07179819B2

Procedure details

To a stirred solution of N-tert-butoxycarbonyl-2-methylproline (1.10 g, 4.80 mmol) in THF (20 mL) was added dropwise BH3-SMe2 (0.546 mL, 5.76 mmol) at room temp. After the resulting mixture was stirred for 6 hr at 80° C., the mixture was evaporated in vacuo. The residue was diluted with MeOH, washed with n-hexane (3×), and evaporated in vacuo to afford 0.648 g (60%) N-tert-butoxycarbonyl-2-hydroxymethyl-2-methylpyrrolidine as a yellow syrup. 1H-NMR (CDCl3) δ 1.47 (s, 9H), 1.76–2.05 (m, 4H), 3.28–3.48 (m, 2H), 3.66 (m, 2H, d).
Quantity
1.1 g
Type
reactant
Reaction Step One
[Compound]
Name
BH3-SMe2
Quantity
0.546 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:15][CH2:14][CH2:13][C@@:9]1([CH3:16])[C:10](O)=[O:11])=[O:7])([CH3:4])([CH3:3])[CH3:2]>C1COCC1>[C:1]([O:5][C:6]([N:8]1[CH2:15][CH2:14][CH2:13][C:9]1([CH2:10][OH:11])[CH3:16])=[O:7])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1[C@](C(=O)O)(CCC1)C
Name
BH3-SMe2
Quantity
0.546 mL
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
After the resulting mixture was stirred for 6 hr at 80° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was evaporated in vacuo
ADDITION
Type
ADDITION
Details
The residue was diluted with MeOH
WASH
Type
WASH
Details
washed with n-hexane (3×)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1C(CCC1)(C)CO
Measurements
Type Value Analysis
AMOUNT: MASS 0.648 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 62.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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